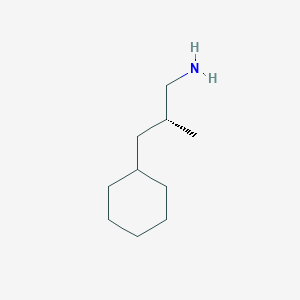

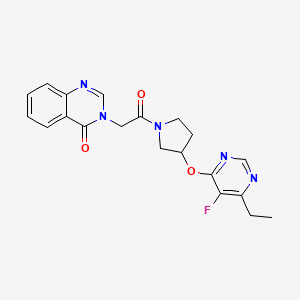

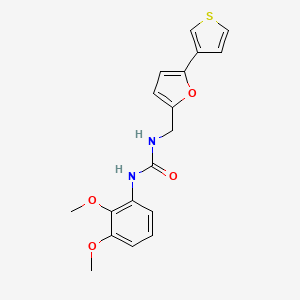

![molecular formula C26H20FN3O3 B2997476 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-ethyl-6-fluoroquinolin-4(1H)-one CAS No. 1326837-77-7](/img/structure/B2997476.png)

3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-ethyl-6-fluoroquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-ethyl-6-fluoroquinolin-4(1H)-one” is a complex organic molecule. It contains several functional groups, including a benzyloxy group, an oxadiazole ring, and a quinolinone ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the benzyloxy group, and the quinolinone ring. The exact 3D structure would depend on the specific spatial arrangement of these groups .Scientific Research Applications

Synthesis of Phenyl Urea Derivatives

This compound may be used in the synthesis of phenyl urea derivatives . These derivatives have various applications in medicinal chemistry, particularly in the development of new pharmaceuticals.

Anticancer Research

A series of derivatives of this compound was designed, synthesized, and evaluated for its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines . These include MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa (cancerous tissues of the cervix uteri).

EGFR Kinase Inhibitors

The compound has shown potential as an EGFR kinase inhibitor . EGFR kinase is a protein that plays a crucial role in the signaling pathway for cell growth and survival. Inhibitors of this protein are used in the treatment of various types of cancer.

Antiproliferative Activities

The compound has demonstrated antiproliferative activities, particularly against the A549 non-small lung tumor cell line . This suggests potential use in the development of treatments for lung cancer.

Apoptosis Induction

The compound has shown the ability to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of damaged or unnecessary cells. Inducing apoptosis in cancer cells is a common strategy in cancer treatment.

Molecular Docking Studies

Molecular docking studies suggest that the compound can bind to the hinge region of the ATP binding site of EGFR Kinase . This is similar to the action of the standard drug erlotinib, suggesting potential for the development of new cancer treatments.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitEGFR kinase , a protein that plays a crucial role in cell signaling pathways .

Mode of Action

For instance, they can act as nucleophiles, reacting with electrophilic sites on their targets .

Biochemical Pathways

Similar compounds have been found to affect pathways involvingfree radical attack and SN1, SN2, and E1 reactions .

Result of Action

A similar compound has been found to show potentantiproliferative results against the A549 cancer cell line and also induced apoptosis in cancer cells .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-ethyl-6-fluoro-3-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20FN3O3/c1-2-30-15-22(24(31)21-14-19(27)10-13-23(21)30)26-28-25(29-33-26)18-8-11-20(12-9-18)32-16-17-6-4-3-5-7-17/h3-15H,2,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUPVJGAPPDESD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-ethyl-6-fluoroquinolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

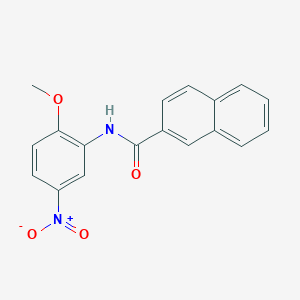

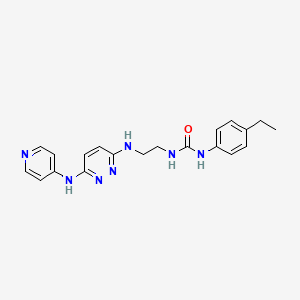

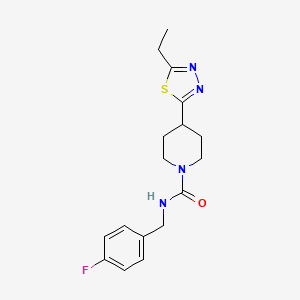

![5-methyl-7-(4-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2997398.png)

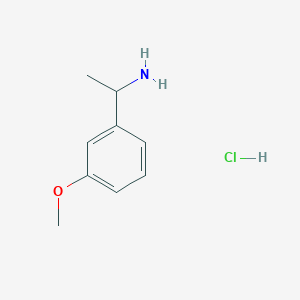

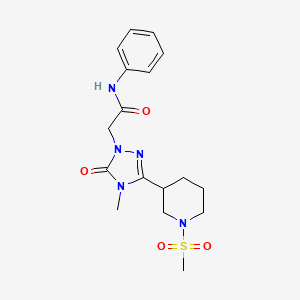

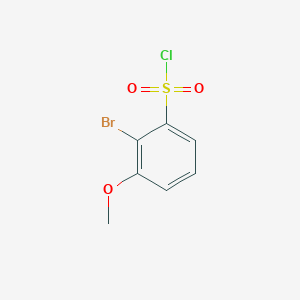

![2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2997400.png)

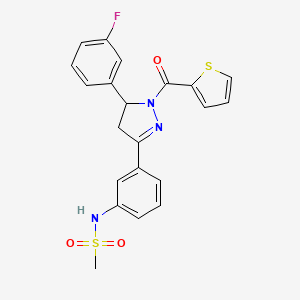

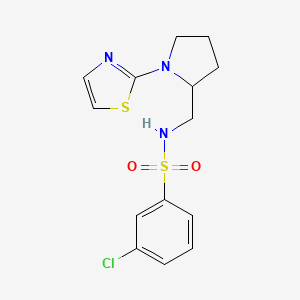

![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2997402.png)